

An In-depth Technical Guide to the Molecular Structure and Bonding of Undecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecane

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Undecane (n-undecane) is a straight-chain alkane, a type of hydrocarbon, with the chemical formula $C_{11}H_{24}$.^{[1][2][3]} As the eleventh member of the alkane homologous series, it is a colorless liquid at room temperature.^{[1][4][5]} This document provides a detailed examination of its molecular structure and chemical bonding, crucial for understanding its physical properties and reactivity. This understanding is fundamental in various applications, including its use as a solvent, in organic synthesis, and as a reference compound in gas chromatography.^{[2][4][6]}

Molecular Geometry and Hybridization

The **undecane** molecule is characterized by a linear chain of eleven carbon atoms, with each internal carbon atom bonded to two other carbon atoms and two hydrogen atoms, while the terminal carbon atoms are bonded to one other carbon atom and three hydrogen atoms.^{[2][5]} All carbon atoms in the **undecane** molecule exhibit sp^3 hybridization.^[4] This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5° .^[4] The overall conformation of the n-**undecane** molecule is a zigzag chain, which is the most energetically stable arrangement to minimize steric hindrance between adjacent methylene ($-CH_2-$) groups.^[4]

Covalent Bonding in Undecane

The bonding in **undecane** consists exclusively of single covalent bonds, which are strong sigma (σ) bonds.^{[4][5]} These bonds are formed by the direct, head-on overlap of atomic

orbitals. Specifically, the carbon-carbon (C-C) bonds result from the overlap of sp^3 hybrid orbitals from adjacent carbon atoms, while the carbon-hydrogen (C-H) bonds are formed from the overlap of an sp^3 hybrid orbital from a carbon atom and a 1s orbital from a hydrogen atom.
[4]

These single bonds allow for free rotation of the carbon atoms around the bond axis, leading to various conformations of the **undecane** molecule. However, the extended zigzag chain remains the lowest energy conformation. The C-C and C-H bonds are nonpolar due to the small difference in electronegativity between carbon and hydrogen atoms.[4] This nonpolar nature is responsible for the characteristic properties of alkanes, such as their low solubility in water and their "hydrophobic" nature.[1][2][6]

Intermolecular Forces

The primary intermolecular forces present in **undecane** are London dispersion forces.[4] These are weak, transient attractive forces that arise from temporary fluctuations in electron distribution within the molecules, leading to the formation of temporary dipoles. The strength of these forces increases with the surface area of the molecule. As a relatively long-chain alkane, **undecane** has a significant surface area, resulting in stronger London dispersion forces compared to shorter-chain alkanes. These forces are responsible for holding the **undecane** molecules together in the liquid state at room temperature.

Quantitative Data Summary

The following table summarizes key quantitative data related to the molecular structure and properties of **undecane**.

Property	Value
Molecular Formula	C ₁₁ H ₂₄ [3][7][8]
Molar Mass	156.31 g/mol [1][3]
Density	0.74 g/mL at 25 °C
Melting Point	-26 °C[4]
Boiling Point	196 °C[4]
C-C Bond Length	~1.54 Å[4]
C-H Bond Length	~1.09 Å[4]
C-C-C Bond Angle	~109.5°[4]
Vapor Density	5.4 (vs air)[3]
Refractive Index	1.417 at 20 °C[4]

Molecular Structure Visualization

The following diagram illustrates the bonding arrangement within a portion of the **undecane** molecule, highlighting the sp³ hybridization and the resulting tetrahedral geometry.

Caption: A simplified 2D representation of the covalent bonding in a three-carbon segment of an **undecane** molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Bonding of Undecane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072203#undecane-molecular-structure-and-bonding]

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